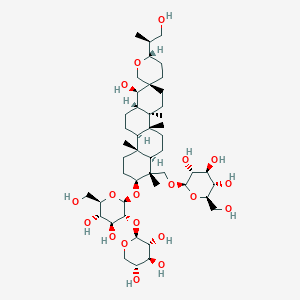

Hosenkoside L

Description

Properties

Molecular Formula |

C47H80O19 |

|---|---|

Molecular Weight |

949.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C47H80O19/c1-22(16-48)25-8-13-47(21-61-25)15-14-45(4)23(39(47)59)6-7-29-43(2)11-10-30(65-42-38(35(56)33(54)27(18-50)64-42)66-40-36(57)31(52)24(51)19-60-40)44(3,28(43)9-12-46(29,45)5)20-62-41-37(58)34(55)32(53)26(17-49)63-41/h22-42,48-59H,6-21H2,1-5H3/t22-,23+,24+,25-,26+,27+,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+/m0/s1 |

InChI Key |

QOADBOAPJREKSC-QLZSSGTNSA-N |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)C)CO1 |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)O)C)C)C)CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Hosenkoside L: A Hypothetical Mechanism of Action for Researchers and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for Hosenkoside L is not currently available in peer-reviewed literature. This technical guide synthesizes information from related compounds, specifically other baccharane glycosides and extracts from Impatiens balsamina, to propose a hypothetical mechanism of action for this compound. The pathways and experimental protocols described herein are based on established methodologies for analogous natural products and should serve as a framework for future investigation into this compound.

Introduction

This compound is a baccharane-type glycoside isolated from the plant Impatiens balsamina.[1][2] This plant has a history of use in traditional medicine for treating various ailments, including inflammation and skin conditions.[3][4] While research on this compound is limited, the known biological activities of other baccharane glycosides and extracts of Impatiens balsamina suggest that this compound likely possesses anti-inflammatory and antioxidant properties. This guide will explore the potential molecular mechanisms underlying these activities.

Proposed Mechanism of Action: Anti-Inflammatory and Antioxidant Pathways

Based on the activities of structurally similar glycosides and compounds from Impatiens balsamina, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. These include the Nuclear Factor-kappa B (NF-κB) pathway, Mitogen-Activated Protein Kinase (MAPK) pathways, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of Pro-inflammatory Pathways

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is proposed that this compound may inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent downstream inflammatory responses.

MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors and in regulating the production of inflammatory mediators. It is plausible that this compound could modulate the phosphorylation of these kinases, leading to a reduction in the inflammatory cascade.

References

Hosenkoside L and its Analogs: A Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hosenkoside L, a baccharane-type glycoside isolated from the seeds of Impatiens balsamina, belongs to a class of compounds that have garnered interest for their potential therapeutic properties. While specific biological data for this compound is limited in publicly available literature, this technical guide provides a comprehensive overview of the known biological activities of its close structural analogs, including Hosenkoside A, C, and G, also found in Impatiens balsamina. This document summarizes the existing, albeit limited, quantitative data, outlines relevant experimental methodologies, and visualizes potential signaling pathways to inform future research and drug development efforts. The information presented herein is largely based on studies of related hosenkosides and extracts of Impatiens balsamina, and thus serves as a foundational resource to guide further investigation into the specific activities of this compound.

Introduction to this compound and Baccharane Glycosides

This compound is a member of the baccharane glycoside family, a class of triterpenoid saponins.[1] These compounds are characterized by a complex tetracyclic triterpene core with various sugar moieties attached. Hosenkosides are prominently found in the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine for treating conditions such as rheumatism and inflammation.[2][3] The biological activities of baccharane glycosides are thought to be influenced by the specific nature and attachment points of their sugar chains.

Biological Activities of Hosenkosides

While direct studies on this compound are scarce, research on related compounds and extracts from Impatiens balsamina suggests a range of potential biological activities, including anti-inflammatory, antitumor, and antioxidant effects.[3][4][]

Anti-inflammatory Activity

Extracts of Impatiens balsamina roots and stems have demonstrated significant anti-inflammatory activity in animal models.[6] This activity is attributed to the presence of various phytochemicals, including glycosides.[6] Specifically, Hosenkoside C has been noted for its potential to suppress the production of pro-inflammatory cytokines and nitric oxide (NO).[] The inhibition of key inflammatory mediators suggests a potential mechanism for the traditional use of Impatiens balsamina in treating inflammatory conditions. The anti-inflammatory effects of saponins, a broad class to which hosenkosides belong, are often linked to the modulation of the NF-κB and MAPK signaling pathways.[7]

Antitumor Activity

Several hosenkosides have been reported to possess antitumor properties. Hosenkoside A is suggested to exhibit antitumor activity by inducing apoptosis and cell cycle arrest.[1] Hosenkoside G is also described as having anti-tumor activity.[2] Furthermore, a study on two new baccharane glycosides from Impatiens balsamina demonstrated in vitro growth inhibitory activity against human cancer A375 cells.[2]

Antioxidant and Cardioprotective Potential

Hosenkoside C has been reported to display potent antioxidant properties, which are attributed to its triterpenoid structure.[] This antioxidant activity may contribute to its potential cardioprotective effects, which are suggested to involve the regulation of blood pressure and improvement of endothelial function.[]

Quantitative Data Summary

| Compound/Extract | Biological Activity | Cell Line/Model | Observed Effect | Citation |

| Impatiens balsamina Extracts | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | [6] |

| Hosenkoside A | Antitumor | - | Induces apoptosis and cell cycle arrest | [1] |

| Hosenkoside C | Anti-inflammatory | - | Suppression of pro-inflammatory cytokines and NO | [] |

| Hosenkoside C | Antioxidant | - | Potent free radical scavenging | [] |

| Hosenkoside C | Cardioprotective | - | Potential to regulate blood pressure and improve endothelial function | [] |

| Hosenkoside G | Antitumor | - | Possesses anti-tumor activity | [2] |

| New Baccharane Glycosides | Antitumor | Human cancer A375 cells | In vitro growth inhibitory activity | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the investigation of related compounds and general methodologies for assessing the observed biological activities, the following protocols can be inferred and adapted for future studies on this compound.

In Vitro Anti-inflammatory Assay

This protocol is a generalized procedure for evaluating the anti-inflammatory effects of a compound like Hosenkoside C by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pretreat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite based on a standard curve prepared with sodium nitrite.

-

-

Data Analysis: Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines, as would be relevant for investigating the antitumor activity of hosenkosides like Hosenkoside A and G.

-

Cell Seeding: Seed cancer cells (e.g., A375) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related saponins, it is plausible that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Potential Anti-inflammatory Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Saponins have been shown to inhibit this pathway.[7]

References

- 1. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 6. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Impatiens balsamina: A Comprehensive Technical Guide to Hosenkoside L

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impatiens balsamina L., commonly known as garden balsam, is a plant rich in bioactive phytochemicals, including a variety of triterpenoid saponins known as hosenkosides. Among these, Hosenkoside L, a baccharane-type glycoside, has been identified. While specific research on the biological activities of this compound is limited, the broader class of hosenkosides and other triterpenoid saponins exhibit a range of pharmacological effects, suggesting potential therapeutic applications. This technical guide provides a comprehensive overview of Impatiens balsamina as a source of this compound, detailing its chemical properties, generalized experimental protocols for extraction and analysis, and a discussion of potential biological activities based on related compounds. All quantitative data from the cited literature for related compounds are summarized, and key experimental workflows and hypothetical signaling pathways are visualized.

Introduction to Impatiens balsamina and Hosenkosides

Impatiens balsamina, a member of the Balsaminaceae family, has a long history of use in traditional medicine across Asia for treating ailments such as inflammation and skin afflictions.[1][2] The medicinal properties of this plant are attributed to its diverse phytochemical composition, which includes flavonoids, naphthoquinones, and a significant class of triterpenoid saponins known as hosenkosides.[3][4][5]

Hosenkosides are complex glycosides with a baccharane skeleton. Several hosenkosides, including this compound, have been isolated from the seeds of Impatiens balsamina.[1] While research has focused on the extraction of total hosenkosides and the characterization of various analogs like Hosenkosides A, B, C, and K, specific data on this compound remains scarce.[5][6] This guide aims to consolidate the available information and provide a framework for future research and development.

Chemical and Physical Properties of this compound

This compound has been identified as a baccharane-type glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Compound Class | Baccharane-type glycoside | [1] |

| Molecular Formula | C47H80O19 | [3] |

| Molecular Weight | 949.13 g/mol | [3] |

| Source | Seeds of Impatiens balsamina L. | [1] |

Experimental Protocols

While specific protocols for the isolation of this compound are not detailed in the available literature, a general methodology can be constructed based on the successful extraction of "total hosenkosides" and the isolation of other triterpenoid saponins from Impatiens species.

General Extraction of Total Hosenkosides from Seeds

This protocol is adapted from a study that optimized the extraction of total hosenkosides from the seeds of Impatiens balsamina.[6]

3.1.1. Materials and Equipment

-

Dried seeds of Impatiens balsamina

-

70% Ethanol (v/v)

-

Reflux extraction apparatus

-

Filter paper

-

Rotary evaporator

3.1.2. Procedure

-

Grind the dried seeds of Impatiens balsamina to a coarse powder.

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol at a liquid-to-material ratio of 6:1 (mL:g).

-

Perform hot reflux extraction for a total of four cycles:

-

First extraction: 60 minutes

-

Second extraction: 45 minutes

-

Third and fourth extractions: 30 minutes each

-

-

After each extraction cycle, filter the mixture to separate the extract from the solid residue.

-

Combine the filtrates from all four extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude total hosenkoside extract. The study reported an extraction rate of 98.19% for the total hosenkosides using this optimized method.[6]

Chromatographic Purification of Baccharane Glycosides (General Approach)

Following crude extraction, purification of individual hosenkosides like this compound would require chromatographic techniques. The following is a generalized workflow based on standard practices for saponin isolation.

3.2.1. Materials and Equipment

-

Crude hosenkoside extract

-

Silica gel for column chromatography

-

Solvents for gradient elution (e.g., chloroform-methanol-water mixtures)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Detectors for analysis (e.g., UV, ELSD)

3.2.2. Procedure

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a step-wise or linear gradient of increasing polarity, typically using a solvent system such as chloroform-methanol-water.

-

Collect fractions and monitor the separation using TLC.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate using a suitable solvent system (e.g., chloroform:methanol:water).

-

Visualize the spots by spraying with a reagent like 5% vanillin-sulfuric acid and heating. Saponins typically appear as colored spots.

-

Combine fractions containing compounds with similar Rf values.

-

-

Preparative HPLC:

-

Further purify the combined fractions containing the target compound (this compound) using preparative HPLC with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Monitor the elution and collect the peak corresponding to this compound.

-

The structure of the isolated compound should be confirmed using spectroscopic methods such as 2D NMR (COSY, HMQC, HMBC, ROESY) and mass spectrometry, as was done for the initial characterization of Hosenkosides L-O.[1]

-

Quantitative Data for Related Hosenkosides

Specific quantitative data for this compound, such as yield and purity from extraction, are not available in the reviewed literature. However, data for the extraction of total hosenkosides provides a baseline.

| Parameter | Value | Source Plant Part | Reference |

| Total Hosenkoside Extraction Rate | 98.19% | Seeds | [6] |

Potential Biological Activities and Signaling Pathways (Hypothetical)

While the biological activity of this compound has not been specifically reported, other glycosides, including triterpenoid saponins, have demonstrated a wide range of pharmacological effects. It is plausible that this compound may exhibit similar properties. The following are potential areas of activity based on related compounds.

Anti-inflammatory and Immunomodulatory Effects

Triterpenoid saponins are known to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory mediators by suppressing signaling pathways such as the NF-κB and MAPK pathways.

Anticancer Activity

Many saponins exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation and migration. These effects can be mediated through the modulation of pathways like PI3K/Akt/mTOR, which are crucial for cell survival and growth.

Visualization of Experimental Workflow and Hypothetical Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for the extraction and isolation of hosenkosides and a hypothetical signaling pathway that this compound might modulate based on the known activities of other triterpenoid saponins.

Caption: Generalized workflow for the extraction and isolation of this compound.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

Impatiens balsamina is a confirmed source of the baccharane-type glycoside, this compound. While detailed information specifically on this compound is currently limited, established protocols for the extraction and isolation of related triterpenoid saponins provide a solid foundation for future research. The known biological activities of similar compounds suggest that this compound holds potential for further investigation as a therapeutic agent, particularly in the areas of inflammation and oncology.

Future research should focus on:

-

Developing and publishing a detailed, optimized protocol for the specific isolation of this compound to improve yield and purity.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities and pharmacological properties of purified this compound.

-

Investigating the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways modulated by this compound.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound from Impatiens balsamina. The provided methodologies and hypothetical frameworks are intended to guide and stimulate further scientific inquiry into this promising natural product.

References

- 1. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of three naphthoquinones in the leaves of Impatiens balsamina L. by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

Pharmacological potential of Hosenkoside L

An In-Depth Technical Guide on the Pharmacological Potential of Hosenkoside L

Introduction

This compound, a baccharane-type glycoside isolated from the seeds of Impatiens balsamina Linn., represents a promising but underexplored natural product in the landscape of modern drug discovery.[1][2][3] The genus Impatiens has a rich history in traditional medicine, where it has been utilized for the treatment of rheumatism, inflammation, and pain.[4][5][6] While direct pharmacological studies on this compound are limited, a growing body of evidence on the bioactivities of other compounds isolated from Impatiens balsamina provides a strong rationale for investigating its therapeutic potential.

This technical guide aims to elucidate the pharmacological potential of this compound by examining the established anti-inflammatory, neuroprotective, and anticancer activities of structurally related compounds and extracts from its source plant. By detailing the experimental data and methodologies from key studies, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound.

Potential Anti-inflammatory Activity

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. A key mediator of this process is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS) in microglial cells, contributes to neuronal damage.[7][8] Studies on constituents isolated from the stems of Impatiens balsamina have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-activated murine microglial BV-2 cells, suggesting a potent anti-inflammatory capacity.[3][4]

Quantitative Data: Inhibition of Nitric Oxide Production

The following table summarizes the inhibitory activities of various compounds isolated from Impatiens balsamina on NO production. Although this compound was not evaluated in this specific study, the data from these related compounds strongly suggest that it may possess similar anti-inflammatory properties.

| Compound ID | Compound Name | IC₅₀ (µM) for NO Inhibition |

| 3 | Kaempferol | 26.89 |

| 7 | 2-Methoxy-1,4-naphthoquinone | 25.59 |

| 10 | Naringenin | 44.21 |

| Positive Control | L-NMMA | Not specified |

| Data sourced from Kim et al. (2019). The study evaluated 12 compounds; only those with significant activity are listed here.[3][4] |

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol outlines the methodology used to assess the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide production in activated microglia.

1. Cell Culture and Treatment:

- Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

- The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

2. Induction of Inflammation:

- Following pre-treatment, inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to each well.

- The plates are incubated for an additional 24 hours.

3. Measurement of Nitric Oxide:

- Nitrite accumulation in the culture medium, an indicator of NO production, is measured using the Griess reagent.

- 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

- The mixture is incubated at room temperature for 10 minutes.

- The absorbance is measured at 540 nm using a microplate reader.

4. Data Analysis:

- A standard curve is generated using sodium nitrite to calculate the nitrite concentration.

- The percentage of NO inhibition is calculated relative to the LPS-only treated control.

- The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.[8][9] A cell viability assay (e.g., MTT) is performed concurrently to ensure that the observed inhibition is not due to cytotoxicity.

Visualizations: Anti-inflammatory Pathway and Workflow

Potential Neuroprotective Activity

Nerve Growth Factor (NGF) is a crucial neurotrophin that supports the growth, maintenance, and survival of neurons. Upregulating NGF secretion is a promising therapeutic strategy for neurodegenerative disorders.[10] The same study that demonstrated anti-inflammatory effects also revealed that certain compounds from Impatiens balsamina could significantly enhance the secretion of NGF from C6 glioma cells, indicating a potential neuroprotective role.[3][4]

Quantitative Data: Nerve Growth Factor (NGF) Secretion

The table below presents the effects of compounds isolated from Impatiens balsamina on NGF secretion. The data suggest that constituents of this plant can actively promote the release of this vital neurotrophin.

| Compound ID | Compound Name | NGF Secretion (% of Control) |

| 1 | New Tetrahydronaphthalene | 153.09 ± 4.66 |

| 5 | Kaempferol-3-O-rutinoside | 156.88 ± 8.86 |

| 9 | Apigenin-7-O-neohesperidoside | 157.34 ± 3.30 |

| Data sourced from Kim et al. (2019). Compounds were tested at a concentration of 10 µM.[3][4] |

Experimental Protocol: NGF Secretion Assay

This protocol describes the method for quantifying the effect of test compounds on NGF secretion from glial cells.

1. Cell Culture and Seeding:

- Rat C6 glioma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Cells are seeded into 24-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

2. Compound Treatment:

- The culture medium is replaced with serum-free DMEM.

- Test compounds (e.g., this compound) are added to the wells at the desired concentration (e.g., 10 µM).

- The cells are incubated for another 72 hours.

3. Sample Collection and Analysis:

- After incubation, the culture medium is collected and centrifuged to remove cell debris.

- The concentration of NGF in the supernatant is quantified using a commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Normalization and Analysis:

- The total protein content in each well is determined using a BCA protein assay to normalize the NGF secretion values.

- The results are expressed as a percentage of NGF secretion compared to the vehicle-treated control group.

Visualizations: Neuroprotective Logic and Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. Chemical Constituents of Impatiens balsamina Stems and Their Biological Activities -Natural Product Sciences | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Constituents of Impatiens balsamina Stems and Their Biological Activities - Natural Product Sciences - 한국생약학회 - KISS [kiss.kstudy.com]

- 7. ANTICANCER STUDIES ON ETHANOL EXTRACT OF IMPATIENS BALSAMINA | Semantic Scholar [semanticscholar.org]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. wjbphs.com [wjbphs.com]

Baccharane-Type Glycosides in Medicinal Plants: A Technical Guide for Researchers

Abstract

Baccharane-type glycosides, a distinct class of triterpenoid saponins, are emerging as significant bioactive compounds within a range of medicinal plants. Characterized by a conserved baccharane skeleton derived from dammarenyl cations, these molecules exhibit extensive structural diversity through varied glycosylation patterns and substitutions on the aglycone framework. This technical guide provides an in-depth overview of the current research on baccharane-type glycosides, covering their primary plant sources, key pharmacological activities, and the molecular pathways they modulate. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource that includes detailed experimental protocols for extraction, isolation, and bioactivity assessment, alongside quantitative data on their biological effects. Furthermore, this guide presents visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and research methodologies.

Introduction to Baccharane-Type Glycosides

Baccharane-type glycosides are a class of tetracyclic triterpenoid saponins built upon the baccharane (or hosenkol) aglycone skeleton. This skeleton is distinguished by a five-membered E-ring, which is formed through a cyclization cascade originating from squalene. The core structure is systematically modified by hydroxylation, oxidation, and, most significantly, glycosylation at various positions, leading to a vast array of naturally occurring compounds.

The sugar moieties, or glycones, are attached to the aglycone via glycosidic bonds, profoundly influencing the compound's solubility, bioavailability, and pharmacological activity. These sugar chains can be simple monosaccharides or complex oligosaccharides. The principal source for the isolation and study of these compounds has been the seeds of Impatiens balsamina, which produce a series of over a dozen related baccharane glycosides known as hosenkosides (A through O).[1][2] Research has also identified baccharane-type structures in other plant genera, including Polygala.

Pharmacologically, these compounds have attracted attention for their potential therapeutic applications, most notably for their cytotoxic effects against various cancer cell lines and their anti-inflammatory properties.[1] This guide will delve into the specifics of these activities, the methodologies used to uncover them, and the current understanding of their mechanisms of action.

Occurrence in Medicinal Plants

While several plant species are being investigated, the most prolific and well-documented source of baccharane-type glycosides is Impatiens balsamina L., commonly known as garden balsam. The seeds of this plant, used in traditional Chinese medicine under the name "Impatientis Semen," are particularly rich in a variety of hosenkosides.[1][2]

Other potential plant sources include species from the Polygala genus, which are known to produce complex oligosaccharide esters and other triterpenoid saponins. While research is ongoing, the structural similarities suggest that Polygala species may represent another significant reservoir of baccharane-type compounds.

Pharmacological Activities and Quantitative Data

The primary therapeutic potentials of baccharane-type glycosides lie in their anticancer and anti-inflammatory activities. While research on specific isolated compounds is still emerging, studies on extracts rich in these glycosides have demonstrated significant biological effects.

Cytotoxic Activity

New baccharane-type glycosides isolated from the seeds of Impatiens balsamina have been evaluated for their in vitro growth inhibitory activity against human cancer cell lines, such as the A375 melanoma cell line.[1] While specific IC50 values for isolated hosenkosides are not yet widely published, studies on crude extracts provide a strong rationale for their anticancer potential.

An ethanolic extract of Impatiens balsamina (EEIB), which contains a mixture of glycosides, alkaloids, saponins, and flavonoids, demonstrated selective cytotoxicity against cancer cells.[3] The data from these studies are summarized below.

Table 1: Cytotoxicity of Impatiens balsamina Ethanolic Extract [3]

| Cell Line | Cell Type | IC50 Value (µg/mL) |

| HeLa | Human Cervical Carcinoma | 33.7 |

| NIH 3T3 | Normal Mouse Embryonic Fibroblast | 49.6 |

This data indicates that the extract is more potent against the HeLa cancer cell line than the normal fibroblast cell line, suggesting a degree of selective toxicity.

Anti-inflammatory Activity

The anti-inflammatory effects of baccharane glycosides are primarily assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a key feature of inflammatory processes. While specific IC50 values for baccharane-type glycosides are still under investigation, this assay remains the standard for evaluating the potential of these compounds to mitigate inflammation.

Mechanisms of Action: Key Signaling Pathways

While direct mechanistic studies on baccharane-type glycosides are limited, the activities of other well-studied triterpenoid saponins, such as ginsenosides, provide a strong hypothetical framework for their modes of action. The primary pathways implicated in their cytotoxic and anti-inflammatory effects are the apoptosis cascade and the NF-κB signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. It can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3), which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. It is hypothesized that baccharane glycosides, like other saponins, can induce apoptosis in cancer cells by triggering the activation of this caspase cascade.

Caption: Hypothesized intrinsic apoptosis pathway induced by Baccharane Glycosides.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[4] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines. Triterpenoid saponins are often found to exert their anti-inflammatory effects by preventing the degradation of IκB, thereby blocking NF-κB activation.

Caption: Hypothesized inhibition of the NF-κB pathway by Baccharane Glycosides.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of baccharane-type glycosides, based on established procedures in the literature.

Extraction and Isolation Workflow

The general workflow for obtaining pure baccharane glycosides from plant material involves solvent extraction followed by multiple chromatographic purification steps.

Caption: General workflow for extraction and isolation of Baccharane Glycosides.

Detailed Protocol: Extraction and Isolation

This protocol is adapted from methodologies for extracting total hosenkosides from Impatiens balsamina seeds.[3]

-

Preparation of Plant Material : Air-dry the seeds of Impatiens balsamina at room temperature and grind them into a coarse powder.

-

Solvent Extraction :

-

Place 100 g of the powdered seeds into a round-bottom flask.

-

Add 1000 mL of 70% aqueous ethanol (v/v).

-

Perform a hot reflux extraction for 2 hours.

-

Filter the mixture while hot and collect the filtrate. Repeat the extraction process on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Initial Fractionation (Column Chromatography) :

-

Apply the crude extract to a silica gel column.

-

Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 100:1 -> 10:1 -> 1:1 -> pure MeOH).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

-

-

Final Purification (Preparative HPLC) :

-

Subject the fractions containing the target glycosides to preparative High-Performance Liquid Chromatography (HPLC).

-

Use a reversed-phase C18 column.

-

Elute with a gradient of methanol and water.

-

Collect the peaks corresponding to individual glycosides and verify their purity via analytical HPLC.

-

Structural Elucidation

The structures of isolated baccharane glycosides are determined using a combination of spectroscopic techniques:

-

1D NMR : ¹H and ¹³C NMR spectra are used to identify the basic carbon skeleton and the types of protons and carbons present.

-

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity within the aglycone and the sugar units, as well as the linkage points between them.[2] ROESY (Rotating-frame Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the isolated baccharane glycoside in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Nitric Oxide (NO) Anti-inflammatory Assay

This assay quantifies the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophages.

-

Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment : Pre-treat the cells with various concentrations of the isolated baccharane glycoside for 1 hour.

-

LPS Stimulation : Add LPS (1 µg/mL final concentration) to all wells except the negative control to induce an inflammatory response.

-

Incubation : Incubate the plate for 24 hours.

-

Nitrite Measurement :

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate at room temperature for 10 minutes. The formation of a purple azo dye is indicative of nitrite presence.

-

-

Absorbance Reading : Measure the absorbance at 540 nm.

-

Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.

Conclusion and Future Directions

Baccharane-type glycosides from medicinal plants, particularly Impatiens balsamina, represent a promising field for natural product research and drug discovery. Their demonstrated cytotoxic potential warrants further investigation into their efficacy against a broader range of cancer cell lines and the elucidation of their precise molecular targets. Key future work should focus on isolating and characterizing more members of this chemical family, obtaining specific quantitative data (IC50 values) for pure compounds, and performing detailed mechanistic studies to confirm their interaction with apoptosis, NF-κB, and other relevant signaling pathways. As our understanding of these complex molecules grows, so too will their potential for development into novel therapeutic agents.

References

Hosenkoside L: A Literature Review and Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside L is a naturally occurring baccharane-type glycoside isolated from the plant Impatiens balsamina L., commonly known as garden balsam or rose balsam.[1][2] This plant has a long history of use in traditional Asian medicine for treating a variety of ailments, including rheumatism, fractures, and skin inflammations.[3] Modern phytochemical investigations have revealed a wealth of bioactive compounds in Impatiens balsamina, including flavonoids, naphthoquinones, and a variety of triterpenoid saponins, among which the hosenkosides are a prominent group.[3][4] While research on the specific biological activities of this compound is limited, the broader family of baccharane glycosides and extracts from Impatiens balsamina have demonstrated a range of pharmacological effects, suggesting potential therapeutic applications.[5] This technical guide provides a comprehensive review of the available literature on this compound and related compounds, focusing on its chemical properties, potential biological activities, and the experimental methodologies used in its study.

Chemical Properties

This compound is classified as a baccharane-type glycoside.[1][2] The general structure of hosenkosides consists of a triterpenoid aglycone, known as hosenkol, linked to one or more sugar moieties. For instance, this compound is identified as hosenkol A 3-O-sambubiosyl-28-O-glucoside.[6] The structural elucidation of these complex molecules is typically achieved through extensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]

Table 1: Chemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |

| This compound | C47H80O19 | 949.13 | 161016-50-8 | Impatiens balsamina L.[1][2] |

| Hosenkoside A | C48H82O20 | 979.2 | 156791-82-1 | Impatiens balsamina L.[7][8] |

| Hosenkoside G | C47H80O19 | 949.1 | 102004930 | Impatiens balsamina L.[9][10] |

| Hosenkoside M | C53H90O24 | 1111.28 | 161016-51-9 | Impatiens balsamina L.[11] |

Biological Activities and Pharmacokinetics of Related Compounds

Triterpenoid saponins isolated from the flowers of Impatiens balsamina have demonstrated significant cytotoxic activity against hepatic stellate cells (t-HSC/Cl-6), suggesting potential anti-hepatic fibrosis properties.[1] Furthermore, extracts from the plant have been reported to possess a wide range of bioactivities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant effects.[3][4][12]

Pharmacokinetic studies have been conducted on related compounds, such as Hosenkoside A. These studies provide a framework for understanding the absorption, distribution, metabolism, and excretion of baccharane glycosides.

Table 2: Pharmacokinetic Parameters of Hosenkoside A in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Hosenkoside A | 12.4 (oral) | 162.08 ± 139.87 | 0.67 | 5.39 ± 2.06 |

Data from a study on the oral administration of total saponins from Semen Impatientis in male Wistar rats.[13]

Experimental Protocols

Isolation and Structural Elucidation of Baccharane Glycosides

A general workflow for the isolation and characterization of hosenkosides from Impatiens balsamina is outlined below. This process involves extraction, fractionation, and purification, followed by structural analysis.

Caption: General experimental workflow for the isolation and structural elucidation of hosenkosides.

Pharmacokinetic Study of Hosenkoside A in Rats

The following protocol was used to determine the pharmacokinetic profile of Hosenkoside A after oral administration of total saponins from Semen Impatientis.[13]

-

Animal Model: Male Wistar rats (7 weeks old, 220±20 g, n=6) were fasted for 12 hours prior to the experiment.

-

Drug Administration: Total saponins of Semen Impatientis were administered orally at a dose of 300 mg/kg (in 10 mL), corresponding to a Hosenkoside A dose of 12.4 mg/kg.

-

Blood Sampling: Blood samples (0.20 mL) were collected from the suborbital vein into heparinized tubes at the following time points: 0 (pre-dose), 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.

-

Sample Analysis: Plasma concentrations of Hosenkoside A were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The collected data was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and t1/2.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other triterpenoid saponins and natural products, several pathways can be hypothesized as potential targets. For instance, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways. The cytotoxic effects of some saponins have been linked to the induction of apoptosis via intrinsic or extrinsic pathways.

Caption: Hypothesized signaling pathways potentially modulated by baccharane glycosides.

Conclusion and Future Directions

This compound is a member of the baccharane glycoside family of natural products found in Impatiens balsamina. While direct evidence of its biological activity is currently limited, the known pharmacological properties of related compounds and extracts from its source plant suggest that it may possess therapeutic potential, particularly in the areas of anti-inflammatory and cytotoxic activity. The structural and pharmacokinetic data available for other hosenkosides provide a solid foundation for future research into this compound.

Further investigation is warranted to isolate this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action through detailed in vitro and in vivo studies will be crucial for determining its potential as a lead compound for drug development. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a roadmap for such future research endeavors.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jocpr.com [jocpr.com]

- 4. wjbphs.com [wjbphs.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemfaces.com [chemfaces.com]

- 8. Hosenkoside A | C48H82O20 | CID 102004530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. impatiens — TargetMol Chemicals [targetmol.com]

- 10. Hosenkoside G | C47H80O19 | CID 102004930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 161016-51-9 | Hosenkoside M [phytopurify.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Potential Therapeutic Targets of Hosenkoside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside L is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina. While direct comprehensive studies on this compound are limited, the rich ethnobotanical history and extensive phytochemical investigation of Impatiens balsamina provide a strong foundation for exploring its therapeutic potential. Extracts from this plant, rich in saponins, flavonoids, and naphthoquinones, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-bacterial, and anti-tumor effects. This guide synthesizes the available evidence to propose and detail the potential therapeutic targets of this compound, with a focus on oncology and inflammation, providing a roadmap for future research and drug development.

Potential Therapeutic Area: Oncology

Extracts and isolated compounds from Impatiens balsamina have shown promising cytotoxic activity against a range of cancer cell lines. This suggests that this compound, as a constituent saponin, may contribute to these anti-cancer effects.

Proposed Molecular Target: B-Raf Kinase

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The B-Raf kinase, a key component of this cascade, is frequently mutated in various malignancies, most notably in melanoma. A docking study of baccharane glycosides from the seeds of Impatiens balsamina has suggested a potential interaction with and inhibition of B-Raf kinase. This positions B-Raf as a primary putative target for this compound.

Associated Signaling Pathway: MAPK Pathway

The anti-cancer activity of compounds from Impatiens balsamina has been linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK signaling has been observed, leading to oxidative DNA damage and apoptosis in cancer cells. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

Proposed mechanism of this compound in cancer cells.

Quantitative Data from Related Compounds

While specific IC50 values for this compound are not yet published, data from other compounds isolated from Impatiens balsamina provide a benchmark for its potential potency.

| Compound/Extract | Cell Line | Activity | IC50 Value |

| Ethanol Extract of I. balsamina | HeLa | Cytotoxicity | 33.7 µg/mL[1] |

| Ethanol Extract of I. balsamina | NIH 3T3 (normal cells) | Cytotoxicity | 49.6 µg/mL[1] |

| 2-methoxy-1,4-naphthoquinone | HepG2 | Cytotoxicity | 6.08 ± 0.08 mg/L[2] |

| Imbaloside B | BT549 | Cytotoxicity | 26.4 µM[3] |

| Imbaloside C | A549 | Cytotoxicity | 29.8 µM[3] |

| Imbaloside C | BT549 | Cytotoxicity | 29.2 µM[3] |

Potential Therapeutic Area: Inflammation

The traditional use of Impatiens balsamina for treating inflammatory conditions is supported by modern pharmacological studies demonstrating the anti-inflammatory properties of its extracts.

Proposed Molecular Target: Lipoxygenase (LOX)

The anti-inflammatory activity of Impatiens balsamina has been attributed to the inhibition of the lipoxygenase (LOX) pathway.[4] LOX enzymes are involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of this pathway represents a key potential mechanism for the anti-inflammatory effects of this compound.

Associated Signaling Pathway: Nitric Oxide (NO) Production

Chronic inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Extracts from Impatiens balsamina have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate iNOS expression or activity, thereby reducing inflammatory responses.

Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed therapeutic targets of this compound.

A logical workflow for investigating this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4][5][6][7][8]

-

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

B-Raf Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on B-Raf kinase activity.[9][10]

-

Materials:

-

Recombinant human B-Raf (wild-type or V600E mutant)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

MEK1 (inactive) as a substrate

-

ATP

-

This compound stock solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

-

White 96-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, B-Raf enzyme, and MEK1 substrate in each well of a white 96-well plate.

-

Add serial dilutions of this compound or a known B-Raf inhibitor (positive control) to the wells. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the supernatant of macrophage cultures to assess the anti-inflammatory activity of this compound.[11][12][13][14]

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution

-

Griess Reagent System (Promega or similar)

-

96-well plates

-

Sodium nitrite (for standard curve)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of the NED solution (from the Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the percentage of inhibition of NO production by this compound.

-

Conclusion

While direct evidence for the therapeutic targets of this compound is still emerging, the pharmacological profile of its source, Impatiens balsamina, and related compounds strongly suggests its potential as an anti-cancer and anti-inflammatory agent. The proposed targets—B-Raf kinase in the MAPK pathway for oncology and the inhibition of LOX and NO production for inflammation—provide a solid framework for future investigations. The detailed experimental protocols outlined in this guide offer a practical approach for researchers to validate these targets and further elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic.

References

- 1. ijrap.net [ijrap.net]

- 2. Isolation and Identification of an Anti-tumor Component from Leaves of Impatiens balsamina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Hosenkoside L (CAS Number: 161016-50-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside L is a naturally occurring baccharane-type glycoside isolated from the seeds of Impatiens balsamina L., a plant with a history of use in traditional medicine for treating various ailments, including inflammation and skin conditions.[1][2] While research on the specific biological activities of this compound is currently limited, its chemical structure as a triterpenoid saponin suggests potential pharmacological significance. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties. Due to the scarcity of data specific to this compound, this guide also summarizes the known biological activities of its source plant, Impatiens balsamina, and related compounds, and proposes a hypothetical mechanism of action and generalized experimental protocols to facilitate future research.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 161016-50-8 | MedchemExpress |

| Molecular Formula | C47H80O19 | MedchemExpress, ChemBK |

| Molecular Weight | 949.13 g/mol | MedchemExpress, ChemBK |

| Type of Compound | Baccharane-type glycoside | MedchemExpress |

| Source | Seeds of Impatiens balsamina L. | Phytochemistry (1994) |

| Structure | Hosenkol A 3-O-sambubiosyl-28-O-glucoside | Phytochemistry (1994) |

Biological Activities of Impatiens balsamina and Related Compounds

While specific studies on the biological activities of this compound are not yet available in the scientific literature, the plant from which it is derived, Impatiens balsamina, has been extensively studied for its pharmacological properties. The extracts of this plant and other isolated compounds have demonstrated a range of activities, suggesting potential areas of investigation for this compound.

| Biological Activity | Plant Part/Compound | Key Findings | Reference |

| Anti-inflammatory | Roots and Stem Extracts | Significant reduction in carrageenan-induced paw edema in rats. The ethanolic extract of roots showed the highest activity. | [2] |

| Antimicrobial | Leaf and Root Extracts | Extracts showed activity against various bacteria and fungi. | [2] |

| Antioxidant | Leaf Extract | The extract exhibited free radical scavenging activity. | [3] |

| Antitumor | Leaf Extract (2-methoxy-1,4-naphthoquinone) | Showed in vitro inhibitory activity against human hepatocellular carcinoma (HepG2) cells. | [4] |

| Anti-anaphylactic | White Petal Extract | The ethanolic extract showed anti-anaphylactic activity. | [1] |

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Given the pronounced anti-inflammatory effects of Impatiens balsamina extracts, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many natural anti-inflammatory compounds.[5][6][7]

Below is a diagram illustrating a hypothetical mechanism where this compound may inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are generalized experimental protocols for the extraction, isolation, and preliminary biological screening of this compound from the seeds of Impatiens balsamina. These protocols are based on methodologies reported for similar compounds from this plant.

Extraction of Total Hosenkosides

This protocol is adapted from a study on the extraction of total hosenkosides from Impatiens balsamina seeds.[8]

-

Plant Material: Dried and powdered seeds of Impatiens balsamina.

-

Extraction Solvent: 70% ethanol.

-

Procedure:

-

Mix the powdered seeds with 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Perform hot reflux extraction for 2 hours.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the residue for a second time to maximize yield.

-

Combine the supernatants and concentrate under reduced pressure to obtain the crude extract of total hosenkosides.

-

Isolation and Purification of this compound

This is a general procedure for the isolation of triterpenoid glycosides from a crude plant extract.

-

Materials: Crude hosenkoside extract, silica gel, and a series of solvents (e.g., chloroform, methanol, water) for column chromatography.

-

Procedure:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol-water.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Confirm the structure of the isolated compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC) and Mass Spectrometry.[9]

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay is a common method to screen for potential anti-inflammatory activity.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

After 24 hours, measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent.

-

A decrease in NO production in the presence of this compound would indicate potential anti-inflammatory activity.

-

Caption: A generalized workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound, a baccharane glycoside from Impatiens balsamina, represents an understudied natural product with potential pharmacological activities. While direct evidence of its bioactivity is lacking, the known medicinal properties of its source plant suggest that this compound could possess anti-inflammatory, antimicrobial, or other beneficial effects.

Future research should focus on:

-

Biological Screening: A comprehensive evaluation of the biological activities of purified this compound, particularly focusing on its anti-inflammatory and immunomodulatory properties.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including its effects on key signaling pathways.

-

In Vivo Studies: Validation of in vitro findings in relevant animal models to assess its therapeutic potential.

The information and protocols provided in this technical guide aim to serve as a valuable resource for researchers embarking on the scientific investigation of this compound.

References

- 1. rroij.com [rroij.com]

- 2. Anti-inflammatory Activity of Impatiens balsamina Roots and Stem | SAS Publisher [saspublishers.com]

- 3. Antioxidant and Antimicrobial Activities of Ethanol Extract from the Stem and Leaf of Impatiens balsamina L. (Balsaminaceae) at Different Harvest Times - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of an Anti-tumor Component from Leaves of Impatiens balsamina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Plants in Cancer Treatment: Contribution of Nuclear Factor- Kappa B (NF-kB) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]

- 9. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Bioactivity of Hosenkoside L: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside L is a naturally occurring baccharane-type glycoside isolated from the seeds of Impatiens balsamina[1][2]. As a member of the diverse family of saponins, this compound has drawn interest for its potential pharmacological activities. This technical guide aims to provide a comprehensive overview of the current scientific understanding of this compound's bioactivity. However, it is crucial to note that publicly available research specifically detailing the quantitative bioactivity, experimental protocols, and signaling pathways of this compound is exceptionally limited at present.

While specific data for this compound is scarce, this guide will address the foundational knowledge and highlight the research landscape for closely related compounds from the same plant source to provide a contextual framework for future investigations.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental for any biological investigation. Key identifiers for this compound are provided below.

| Property | Value | Source |

| CAS Number | 161016-50-8 | MedchemExpress[1] |

| Molecular Formula | C47H80O19 | MedchemExpress[2] |

| Molecular Weight | 949.13 g/mol | MedchemExpress[2] |

| Source Organism | Impatiens balsamina L. | MedchemExpress[1] |

Current State of Bioactivity Research

In contrast, research on other hosenkosides isolated from Impatiens balsamina, such as Hosenkoside A, C, G, and K, offers some insights into the potential activities of this class of compounds. For instance, studies on Hosenkoside G have suggested potential anti-tumor properties, with some baccharane glycosides from Impatiens balsamina showing in vitro growth inhibitory activity against human cancer A375 cells[3]. Additionally, related compounds like Hosenkoside C are purported to have antioxidant and anti-inflammatory potential.

Hypothetical Experimental Workflow for Bioactivity Screening

For researchers initiating studies on this compound, a general workflow for preliminary bioactivity screening is proposed. This workflow is based on standard practices in natural product drug discovery.

Caption: A generalized workflow for the investigation of this compound bioactivity.

Potential Signaling Pathways for Investigation

Given the activities of related saponins, several signaling pathways could be relevant for this compound. The diagram below illustrates a hypothetical signaling cascade that could be investigated in the context of inflammation, a common target for natural products.

Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The study of this compound is still in its infancy. While its structural classification as a baccharane-type glycoside from Impatiens balsamina places it in a family of compounds with known biological activities, specific data for this compound is urgently needed. Future research should focus on systematic in vitro and in vivo studies to elucidate its pharmacological profile. The generation of quantitative data on its efficacy, toxicity, and mechanism of action will be critical for determining its potential as a therapeutic agent. Researchers are encouraged to publish their findings to build a comprehensive understanding of this and other related natural products.

References

Hosenkoside L: A Technical Whitepaper on its Origins and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside L, a baccharane-type glycoside isolated from the seeds of Impatiens balsamina Linn., represents a molecule of interest within the broader context of traditional medicine.[1][2][3] Historically, various parts of Impatiens balsamina have been utilized in traditional practices across Asia for a range of ailments, including rheumatism, fractures, and diverse skin conditions.[2][4][5][6][7] The plant is recognized for its anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][7][8] This document provides a technical overview of the available scientific information on this compound and its botanical source, highlighting areas for future research and drug development. Due to a notable scarcity of research focused specifically on this compound, this paper also draws upon data from related compounds and the source plant to contextualize its potential.

Introduction to this compound

This compound is a saponin belonging to the baccharane glycoside family, characterized by a specific chemical structure derived from its natural source, the seeds of Impatiens balsamina.[3][8] While the traditional use of this plant is well-documented, scientific investigation into its individual constituents, such as this compound, is still in its nascent stages. This whitepaper aims to consolidate the existing, albeit limited, knowledge on this compound and to delineate a path forward for its scientific exploration.

Traditional Medicine Context

Impatiens balsamina, the source of this compound, has a rich history in traditional medicine. Various preparations of the plant have been used to treat a wide array of conditions.

Table 1: Documented Traditional Uses of Impatiens balsamina

| Plant Part | Traditional Use | Geographic Region/System |

| Whole Plant | Rheumatism, fractures, generalized pain, bruises | Asia (Folk Medicine)[7] |

| Leaves | Jaundice, corns, urinary trouble, snake bites | Asia (Traditional Chinese Medicine, Thai Traditional Medicine)[2] |

| Flowers | Burns, skin afflictions | Asia (Traditional Chinese Medicine)[2] |

| Stems | Edible (cooked), treatment for corns | Asia[2] |

| Seeds | Edible, used in remedies | Chinese Herbal Remedies[2] |

The diverse applications of Impatiens balsamina in traditional medicine suggest a broad spectrum of bioactive compounds, including this compound, which may contribute to its therapeutic effects.

Pharmacological Landscape

The pharmacological activities of Impatiens balsamina extracts are well-documented and provide a foundation for understanding the potential of its isolated compounds.

Table 2: Overview of Pharmacological Activities of Impatiens balsamina Extracts

| Pharmacological Activity | Observed Effect | Reference |

| Anti-inflammatory | Reduction of inflammatory markers | [2][7] |

| Antioxidant | Radical scavenging activity | [2][7] |

| Antimicrobial | Inhibition of bacterial and fungal growth | [2][7] |

| Antipruritic | Alleviation of itching | [2] |

| Antitumor | In-vitro inhibitory activity against cancer cell lines (for some baccharane glycosides) | [8] |

It is crucial to note that these activities have been demonstrated for the whole plant extracts or for other baccharane glycosides from the plant. Specific quantitative data on the efficacy of this compound is not currently available in the reviewed literature.

Experimental Protocols: A General Framework

Detailed experimental protocols for the study of this compound are not available in the public domain. However, based on studies of similar natural products, a general workflow for its investigation can be proposed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jocpr.com [jocpr.com]

- 3. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. wjbphs.com [wjbphs.com]

- 7. Impatiens balsamina: An updated review on the ethnobotanical uses, phytochemistry, and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application